molecular formula C14H16Cl3NO2 B13436233 (R)-zoxamide

(R)-zoxamide

Cat. No.: B13436233
M. Wt: 336.6 g/mol
InChI Key: SOUGWDPPRBKJEX-CQSZACIVSA-N
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Description

®-zoxamide is a chiral fungicide belonging to the class of amide compounds. It is widely used in agriculture to control a variety of fungal diseases, particularly those caused by oomycetes. The compound is known for its high efficacy and selectivity, making it a valuable tool in crop protection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-zoxamide typically involves the following steps:

    Formation of the amide bond: This is achieved by reacting an appropriate amine with a carboxylic acid derivative under conditions that promote amide bond formation.

    Chiral resolution: The racemic mixture of zoxamide is subjected to chiral resolution to isolate the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

Industrial Production Methods

In industrial settings, the production of ®-zoxamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk synthesis: Large quantities of the racemic mixture are synthesized.

    Chiral resolution: Industrial-scale chiral resolution techniques, such as simulated moving bed chromatography, are employed to isolate the ®-enantiomer efficiently.

Chemical Reactions Analysis

Types of Reactions

®-zoxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert ®-zoxamide into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

®-zoxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound to study chiral resolution techniques and the mechanisms of amide bond formation.

    Biology: Researchers use ®-zoxamide to investigate its effects on fungal cell division and growth.

    Industry: In agriculture, ®-zoxamide is used to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

®-zoxamide exerts its fungicidal effects by disrupting the microtubule formation in fungal cells. It binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and eventual cell death. This mechanism is highly specific to fungi, making ®-zoxamide an effective and selective fungicide.

Comparison with Similar Compounds

Similar Compounds

    Fluazinam: Another fungicide that disrupts fungal cell division but through a different mechanism.

    Boscalid: A fungicide that inhibits succinate dehydrogenase, affecting fungal respiration.

    Cyprodinil: Inhibits methionine biosynthesis in fungi.

Uniqueness

®-zoxamide is unique in its specific mechanism of action targeting microtubule formation. This specificity not only makes it highly effective but also reduces the likelihood of cross-resistance with other fungicides that have different modes of action.

Properties

Molecular Formula

C14H16Cl3NO2

Molecular Weight

336.6 g/mol

IUPAC Name

3,5-dichloro-N-[(3R)-1-chloro-3-methyl-2-oxopentan-3-yl]-4-methylbenzamide

InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/t14-/m1/s1

InChI Key

SOUGWDPPRBKJEX-CQSZACIVSA-N

Isomeric SMILES

CC[C@](C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl

Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl

Origin of Product

United States

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